molecular formula C21H18O9 B1242608 2-acetyl-3,4a,10,11,12a-pentahydroxy-8-methoxy-4a,12a-dihydrotetracene-1,12(4H,5H)-dione

2-acetyl-3,4a,10,11,12a-pentahydroxy-8-methoxy-4a,12a-dihydrotetracene-1,12(4H,5H)-dione

Cat. No. B1242608
M. Wt: 414.4 g/mol
InChI Key: GEIAHRUFSQGALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAN-1612 is a member of the class of tetracyclines with formula C21H18O9, originally isolated from Penicillium claviforme. It has a role as a fungal metabolite, a neurokinin-1 receptor antagonist and a neuropeptide Y receptor antagonist. It is an aromatic ether, a cyclic ketone, an enol, an enone, a methyl ketone, a member of phenols, a member of tetracyclines and a tertiary alpha-hydroxy ketone. It is a conjugate acid of a TAN-1612(1-). It is a tautomer of a BMS-192548.

Scientific Research Applications

Cytotoxicity and Anticancer Potential

  • A study on anthracyclinones derived from Micromonospora sp., closely related to the specified compound, demonstrated cytotoxic effects against human colon adenocarcinoma cell lines. This suggests potential applications in cancer research and therapy (Sousa et al., 2012).
  • Similarly, derivatives of pyrano[2,3-f]chromene-4,8-dione, structurally akin to the specified compound, have shown significant anticancer activities against various human cancer cell lines, indicating their potential as anticancer agents (Hongshuang et al., 2017).

Applications in Chemical Synthesis and Structural Analysis

  • Studies involving polyfunctional fused heterocyclic compounds, which include compounds similar to the specified chemical, have been conducted to understand their chemical and spectroscopic properties. This can aid in the development of new synthetic pathways in organic chemistry (Hassaneen et al., 2003).
  • Research on compounds like 3-acetyl-5-aryl-2-methylfurans, related to the specified chemical, focuses on their photooxygenation and potential applications in photochemical reactions, which are important in synthetic organic chemistry (Onitsuka et al., 2001).

Potential in Plant-Based Research

  • The study of chemical constituents from plants like Aegiceras corniculatum, which yield compounds structurally similar to the specified chemical, opens avenues in the exploration of natural products for various applications, including medicinal chemistry (Xu et al., 2004).

properties

Product Name

2-acetyl-3,4a,10,11,12a-pentahydroxy-8-methoxy-4a,12a-dihydrotetracene-1,12(4H,5H)-dione

Molecular Formula

C21H18O9

Molecular Weight

414.4 g/mol

IUPAC Name

3-acetyl-4,4a,6,7,12a-pentahydroxy-9-methoxy-1,12-dihydrotetracene-2,5-dione

InChI

InChI=1S/C21H18O9/c1-8(22)14-13(24)7-20(28)6-10-3-9-4-11(30-2)5-12(23)15(9)17(25)16(10)19(27)21(20,29)18(14)26/h3-5,23,25-26,28-29H,6-7H2,1-2H3

InChI Key

GEIAHRUFSQGALU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2(C(=O)C3=C(C4=C(C=C(C=C4C=C3CC2(CC1=O)O)OC)O)O)O)O

synonyms

2-acetyl-1,4,4a,5,11,12a-hexahydro-3,4a,10,12,12a-pentahydroxy-8-methoxy-1,11-naphthacenedione
BMS 192548
BMS-192548

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-acetyl-3,4a,10,11,12a-pentahydroxy-8-methoxy-4a,12a-dihydrotetracene-1,12(4H,5H)-dione
Reactant of Route 2
2-acetyl-3,4a,10,11,12a-pentahydroxy-8-methoxy-4a,12a-dihydrotetracene-1,12(4H,5H)-dione
Reactant of Route 3
2-acetyl-3,4a,10,11,12a-pentahydroxy-8-methoxy-4a,12a-dihydrotetracene-1,12(4H,5H)-dione
Reactant of Route 4
2-acetyl-3,4a,10,11,12a-pentahydroxy-8-methoxy-4a,12a-dihydrotetracene-1,12(4H,5H)-dione
Reactant of Route 5
2-acetyl-3,4a,10,11,12a-pentahydroxy-8-methoxy-4a,12a-dihydrotetracene-1,12(4H,5H)-dione
Reactant of Route 6
2-acetyl-3,4a,10,11,12a-pentahydroxy-8-methoxy-4a,12a-dihydrotetracene-1,12(4H,5H)-dione

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